molecular formula C17H20N2 B193184 1-Benzhydrylpiperazine CAS No. 841-77-0

1-Benzhydrylpiperazine

Cat. No. B193184
Key on ui cas rn: 841-77-0
M. Wt: 252.35 g/mol
InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure A: chlorodiphenylmethane (4{23}, 5 mL, 28.1 mmol, 1 equiv.), piperazine (14.5 g, 168.7 mmol, 6 equiv.), THF (61.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{23} (5.12 g, 72%) as a light yellow solid. 1H-NMR (500 MHz, CDCl3): δ 7.43 (d, 4H, J=7.0 Hz), 7.28 (t, 4H, J=7.5 Hz), 7.18 (t, 2H, J=7.5 Hz), 4.22 (s, 1H), 2.88 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.46 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.6, 128.3, 127.9, 126.7, 76.7, 53.3, 46.3.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
61.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C1COCC1>[CH:2]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
61.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 5{23} (5.12 g, 72%) as a light yellow solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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